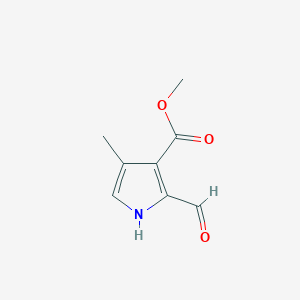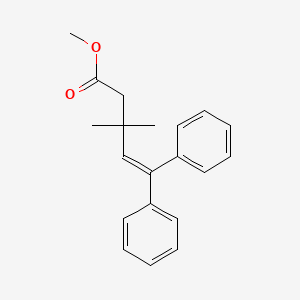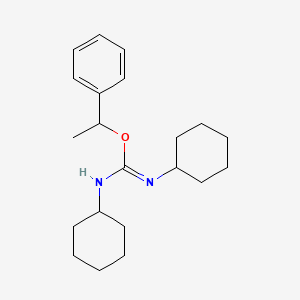
1-Phenylethyl N,N'-dicyclohexylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl N,N’-dicyclohexylcarbamimidate is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of 1-phenylethylamine with N,N’-dicyclohexylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized to ensure high yield and purity of the product. Industrial production may also involve the use of advanced techniques such as phase transfer catalysis to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Phenylethyl N,N’-dicyclohexylcarbamimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction being carried out, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1-Phenylethyl N,N’-dicyclohexylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylethyl N,N’-dicyclohexylcarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: A related compound with similar chemical properties and applications.
1-Phenylethylamine: Another related compound used in various chemical reactions and synthesis processes.
Uniqueness
1-Phenylethyl N,N’-dicyclohexylcarbamimidate is unique due to its specific chemical structure and reactivity. Its ability to undergo various types of chemical reactions and its wide range of applications in scientific research make it a valuable compound for study and use .
Properties
CAS No. |
52770-86-2 |
|---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-phenylethyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C21H32N2O/c1-17(18-11-5-2-6-12-18)24-21(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h2,5-6,11-12,17,19-20H,3-4,7-10,13-16H2,1H3,(H,22,23) |
InChI Key |
BYRPOOBDPDGJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=NC2CCCCC2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




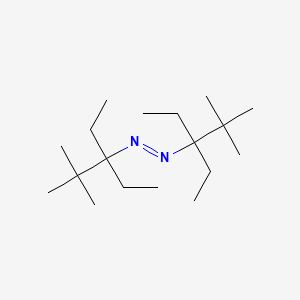

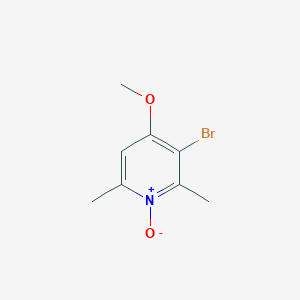

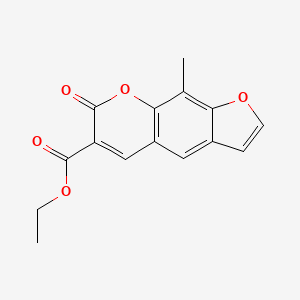



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

